The Dual Role of Propionic Acid in Metabolic Homeostasis: A Technical Guide for Researchers
The Dual Role of Propionic Acid in Metabolic Homeostasis: A Technical Guide for Researchers
Abstract
Propionic acid, a short-chain fatty acid (SCFA) predominantly produced by the gut microbiota from dietary fiber, has emerged as a critical signaling molecule in the regulation of host metabolism. Its role in metabolic diseases such as obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD) is complex and multifaceted, exhibiting both therapeutic potential and, under certain conditions, a capacity to disrupt metabolic homeostasis. This technical guide provides an in-depth analysis of the current understanding of propionic acid's metabolic functions, intended for researchers, scientists, and drug development professionals. We consolidate quantitative data from key studies, detail experimental protocols for in vitro and ex vivo research, and present visualized signaling pathways to elucidate the molecular mechanisms at play.
Introduction
The escalating prevalence of metabolic diseases worldwide necessitates a deeper understanding of the intricate interplay between diet, the gut microbiome, and host physiology. Propionic acid, a key microbial metabolite, has garnered significant attention for its pleiotropic effects on energy metabolism. It exerts its influence through various mechanisms, including the activation of G-protein coupled receptors (GPCRs), specifically Free Fatty Acid Receptor 2 (FFAR2/GPR43) and Free Fatty Acid Receptor 3 (FFAR3/GPR41), and by serving as a substrate for metabolic pathways.[1] This guide synthesizes the current body of research to provide a comprehensive technical resource on the role of propionic acid in metabolic health and disease.
Data Presentation: Quantitative Effects of Propionic Acid on Metabolic Parameters
The following tables summarize the quantitative effects of propionic acid on key metabolic processes as documented in various in vitro and ex vivo studies. These data provide a comparative overview of its impact across different experimental models and conditions.
Table 1: Effects of Propionic Acid on Adipocyte Metabolism
| Parameter | Experimental Model | Propionic Acid Concentration | Observed Effect | Reference |
| Isoproterenol-stimulated lipolysis | Primary rat adipocytes | 10 mM | Significant inhibition | [2] |
| Adenosine (B11128) deaminase-stimulated lipolysis | Primary rat adipocytes | 3 mM | Significant inhibition | [2] |
| Basal de novo lipogenesis | Primary rat adipocytes | 1 mM | Significant inhibition | [2] |
| Insulin-stimulated de novo lipogenesis | Primary rat adipocytes | 1 mM | Significant inhibition | [2] |
| Insulin-stimulated glucose uptake | Primary rat adipocytes | Not specified | Increased | [2] |
| Insulin-stimulated glucose uptake | 3T3-L1 adipocytes | 300 µM | 85.1% increase | [3] |
| Basal glucose uptake | C2C12 myotubes | 300 µM | 12.4% increase | [3] |
Table 2: Effects of Propionic Acid on Hepatic Gluconeogenesis
| Parameter | Experimental Model | Propionic Acid Concentration | Observed Effect | Reference |
| Glucose production | Bovine hepatocytes | 1.25, 2.50, 3.75, 5.00 mM | Significantly increased compared to control | [4][5][6] |
| PEPCK1 activity | Bovine hepatocytes | 3.75 mM | Increased | [4][5] |
| G6PC activity | Bovine hepatocytes | 2.50 and 3.75 mM | Increased | [4][5] |
| PC activity | Bovine hepatocytes | 2.50 and 3.75 mM | Increased | [4][5] |
| Palmitate-enhanced glucose production | Human HepG2 hepatocytes | Physiologically-relevant concentration | Suppressed | [7] |
| PEPCK gene expression | Human HepG2 hepatocytes | Not specified | Down-regulation | [7] |
| G6Pase gene expression | Human HepG2 hepatocytes | Not specified | Down-regulation | [7] |
Table 3: Effects of Propionic Acid on Inflammation in Adipose Tissue
| Parameter | Experimental Model | Propionic Acid Concentration | Observed Effect | Reference |
| TNF-α production | Human omental adipose tissue explants | Not specified | Significant down-regulation | [8] |
| CCL5 production | Human omental adipose tissue explants | Not specified | Significant down-regulation | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols cited in the literature for studying the effects of propionic acid.
Primary Rat Adipocyte Isolation and Culture
This protocol is adapted from studies investigating the effects of SCFAs on adipocyte metabolism.[2]
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Isolation:
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Epididymal fat pads are excised from male Wistar rats.
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The tissue is minced and digested in a Krebs-Ringer bicarbonate buffer (KRBH) containing collagenase at 37°C with gentle shaking.
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The resulting cell suspension is filtered through a nylon mesh to remove undigested tissue.
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Adipocytes are washed by repeated suspension in KRBH buffer and centrifugation, allowing the floating adipocytes to be collected.
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Culture and Treatment:
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Isolated adipocytes are incubated in KRBH buffer supplemented with bovine serum albumin (BSA).
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For lipolysis assays, adipocytes are stimulated with agents like isoproterenol (B85558) or adenosine deaminase in the presence or absence of various concentrations of propionic acid (e.g., 1-10 mM) for a defined period (e.g., 90 minutes).[2]
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For de novo lipogenesis assays, [³H]₂O is added to the incubation medium, and the incorporation of tritium (B154650) into lipids is measured after a set time.
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For glucose uptake assays, 2-deoxy-[³H]glucose is used to measure insulin-stimulated glucose transport.
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Human Adipose Tissue Explant Culture
This method allows for the study of propionic acid's effects in a system that retains the cellular heterogeneity of adipose tissue.[8]
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Tissue Preparation:
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Human omental adipose tissue is obtained from consenting overweight donors undergoing surgery.
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The tissue is washed in sterile phosphate-buffered saline (PBS) and minced into small fragments (e.g., 2-3 mm³).
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-
Culture and Treatment:
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Explants are placed in culture wells containing a suitable medium, such as DMEM/F12, supplemented with antibiotics.
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Propionic acid is added to the culture medium at desired concentrations.
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The explants are incubated for a specified duration (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
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Analysis:
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The culture medium can be collected to measure the secretion of cytokines and chemokines using techniques like multiplex-ELISA.
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The tissue explants can be harvested for RNA extraction and gene expression analysis by RT-PCR to assess changes in metabolic and inflammatory markers.
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HepG2 Cell Culture and Gluconeogenesis Assay
HepG2 cells are a widely used human hepatoma cell line for studying hepatic metabolism.[7]
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Cell Culture:
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HepG2 cells are maintained in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C and 5% CO₂.
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Gluconeogenesis Assay:
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Cells are seeded in culture plates and grown to confluence.
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To induce gluconeogenesis, the culture medium is replaced with a glucose-free medium containing gluconeogenic substrates (e.g., lactate (B86563) and pyruvate).
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Cells are treated with or without propionic acid at physiologically relevant concentrations.
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After an incubation period, the glucose concentration in the medium is measured using a glucose oxidase assay.
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Cell lysates can be used for Western blotting to analyze the phosphorylation status of key signaling proteins like AMPK, or for RT-PCR to measure the expression of gluconeogenic genes such as PEPCK and G6Pase.
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Signaling Pathways and Molecular Mechanisms
Propionic acid exerts its diverse metabolic effects through intricate signaling networks. The following diagrams, rendered in DOT language, illustrate these key pathways.
Propionic Acid Signaling in Adipocytes
// Nodes PropionicAcid [label="Propionic Acid", fillcolor="#FBBC05"]; FFAR2_3 [label="FFAR2/FFAR3", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4"]; PKA [label="PKA", shape=ellipse, fillcolor="#F1F3F4"]; HSL [label="HSL", shape=ellipse, fillcolor="#F1F3F4"]; Lipolysis [label="Lipolysis", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACC [label="ACC", shape=ellipse, fillcolor="#F1F3F4"]; ACC_P [label="p-ACC (Inactive)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipogenesis [label="De Novo Lipogenesis", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Insulin-Stimulated\nGlucose Uptake", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PropionicAcid -> FFAR2_3; FFAR2_3 -> G_protein [label="Activation"]; G_protein -> AC [label="Inhibition", arrowhead=tee]; AC -> cAMP [arrowhead=none, style=dashed]; cAMP -> PKA [label="Activation"]; PKA -> HSL [label="Phosphorylation\n(Activation)"]; HSL -> Lipolysis; G_protein -> ACC [label="Leads to", style=dashed]; ACC -> ACC_P [label="Phosphorylation"]; ACC_P -> Lipogenesis [label="Inhibition", arrowhead=tee]; G_protein -> GLUT4 [label="Promotes", style=dashed]; GLUT4 -> Glucose_Uptake; } Propionic acid signaling in adipocytes.
Propionic Acid Regulation of Hepatic Gluconeogenesis
// Nodes PropionicAcid [label="Propionic Acid", fillcolor="#FBBC05"]; FFAR2 [label="FFAR2 (GPR43)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="PLC", shape=ellipse, fillcolor="#F1F3F4"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4"]; Ca2 [label="[Ca2+]i", shape=ellipse, fillcolor="#F1F3F4"]; CaMKKb [label="CaMKKβ", shape=ellipse, fillcolor="#F1F3F4"]; AMPK [label="AMPK", shape=ellipse, fillcolor="#F1F3F4"]; AMPK_P [label="p-AMPK (Active)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PEPCK [label="PEPCK Gene\nExpression", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G6Pase [label="G6Pase Gene\nExpression", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gluconeogenesis [label="Gluconeogenesis", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PropionylCoA [label="Propionyl-CoA", shape=ellipse, fillcolor="#F1F3F4"]; TCA [label="TCA Cycle", shape=ellipse, fillcolor="#F1F3F4"]; Gluconeogenesis_Substrate [label="Gluconeogenesis", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PropionicAcid -> FFAR2; FFAR2 -> Gq [label="Activation"]; Gq -> PLC [label="Activation"]; PLC -> IP3; IP3 -> Ca2 [label="Increase"]; Ca2 -> CaMKKb [label="Activation"]; CaMKKb -> AMPK [label="Phosphorylation"]; AMPK -> AMPK_P; AMPK_P -> PEPCK [label="Inhibition", arrowhead=tee]; AMPK_P -> G6Pase [label="Inhibition", arrowhead=tee]; PEPCK -> Gluconeogenesis [arrowhead=none, style=dashed]; G6Pase -> Gluconeogenesis [arrowhead=none, style=dashed]; PropionicAcid -> PropionylCoA; PropionylCoA -> TCA [label="Anaplerosis"]; TCA -> Gluconeogenesis_Substrate [label="Provides Substrate"]; } Propionic acid's dual role in hepatic gluconeogenesis.
Propionic Acid's Anti-inflammatory Action in Adipose Tissue Macrophages
// Nodes PropionicAcid [label="Propionic Acid", fillcolor="#FBBC05"]; FFAR2 [label="FFAR2/FFAR3", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gi", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Pathway", shape=ellipse, fillcolor="#F1F3F4"]; NFkB [label="NF-κB", shape=ellipse, fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4"]; Inflammatory_Genes [label="Inflammatory Gene\nTranscription\n(TNF-α, CCL5)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PropionicAcid -> FFAR2; FFAR2 -> Gi [label="Activation"]; Gi -> NFkB_pathway [label="Inhibition", arrowhead=tee, style=dashed]; LPS -> TLR4 [label="Activation"]; TLR4 -> NFkB_pathway [label="Activation"]; NFkB_pathway -> NFkB [label="Activation"]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Inflammatory_Genes [label="Induces"]; } Propionic acid inhibits inflammation.
Discussion
The collected evidence paints a complex picture of propionic acid's role in metabolic diseases. In adipose tissue, propionic acid demonstrates beneficial effects by inhibiting lipolysis and de novo lipogenesis, while promoting insulin-stimulated glucose uptake.[2] These actions are primarily mediated through the activation of FFAR2 and FFAR3, leading to the inhibition of cAMP/PKA signaling and the modulation of key metabolic enzymes like acetyl-CoA carboxylase (ACC).[2] Furthermore, propionic acid exhibits anti-inflammatory properties in adipose tissue by down-regulating the production of pro-inflammatory cytokines, an effect at least partially mediated by its action on adipose tissue macrophages.[8]
In the liver, the role of propionic acid is more nuanced. While some studies in bovine hepatocytes show that propionate (B1217596) can serve as a substrate for gluconeogenesis and increase the expression and activity of key gluconeogenic enzymes like PEPCK and G6Pase[4][5][6], other research in human HepG2 cells demonstrates that propionate can suppress palmitate-induced glucose production by activating AMPK, which in turn down-regulates the expression of these same enzymes.[7] This suggests that the net effect of propionic acid on hepatic glucose output may be context-dependent, influenced by the underlying metabolic state and the model system being studied.
It is also important to consider the potential for propionic acid to act as a metabolic disruptor. Some research indicates that oral consumption of propionic acid can lead to an inappropriate activation of the insulin (B600854) counter-regulatory hormonal network, including increased glucagon (B607659) and norepinephrine, which could potentially contribute to insulin resistance.
The signaling pathways initiated by propionic acid are intricate. In adipocytes, FFAR2/3 activation leads to Gi/o-mediated inhibition of adenylate cyclase, reducing cAMP levels and subsequent PKA activity.[2] In hepatocytes, propionate can activate FFAR2 (GPR43), leading to a Gq-mediated increase in intracellular calcium, activation of CaMKKβ, and subsequent phosphorylation and activation of AMPK.[7] The anti-inflammatory effects in macrophages are thought to involve the inhibition of the NF-κB signaling pathway.[9] Additionally, propionic acid has been shown to stimulate the secretion of the gut hormones PYY and GLP-1, which play roles in satiety and glucose homeostasis, primarily through FFAR2.[10][11]
Conclusion and Future Directions
Propionic acid stands as a pivotal signaling molecule at the interface of the gut microbiome and host metabolism. Its ability to modulate lipolysis, lipogenesis, glucose uptake, and inflammation underscores its therapeutic potential for metabolic diseases. However, the conflicting reports on its effects on hepatic gluconeogenesis and its potential to disrupt hormonal balance highlight the need for further research.
Future investigations should focus on elucidating the tissue-specific and context-dependent effects of propionic acid. Understanding the factors that dictate whether propionic acid acts as a beneficial metabolic regulator or a disruptor is paramount for the development of safe and effective therapeutic strategies. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to design and execute studies that will further unravel the complexities of propionic acid's role in metabolic health and disease. This knowledge will be instrumental for drug development professionals seeking to harness the therapeutic potential of this microbially-derived metabolite.
References
- 1. staff.najah.edu [staff.najah.edu]
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- 3. The Effects of Propionate and Valerate on Insulin Responsiveness for Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myotubes via G Protein-Coupled Receptor 41 | PLOS One [journals.plos.org]
- 4. The molecular mechanism of propionate-regulating gluconeogenesis in bovine hepatocytes -Animal Bioscience | Korea Science [koreascience.kr]
- 5. The molecular mechanism of propionate-regulating gluconeogenesis in bovine hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Propionate suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propionic acid affects immune status and metabolism in adipose tissue from overweight subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The short chain fatty acid propionate stimulates GLP-1 and PYY secretion via free fatty acid receptor 2 in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The short chain fatty acid propionate stimulates GLP-1 and PYY secretion via free fatty acid receptor 2 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
